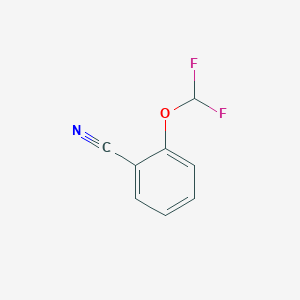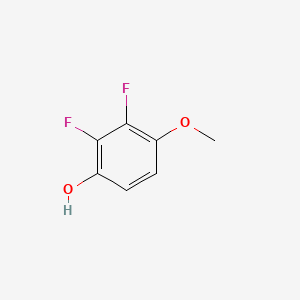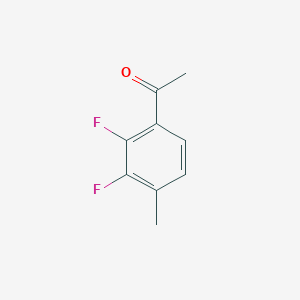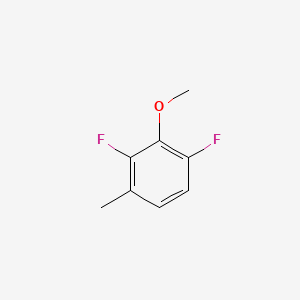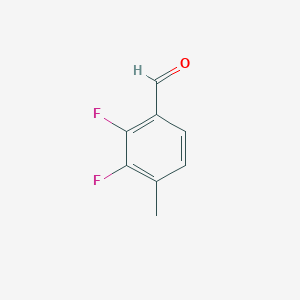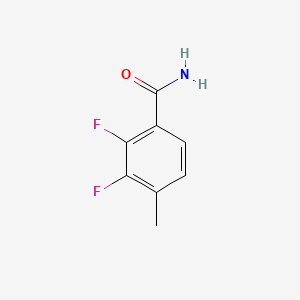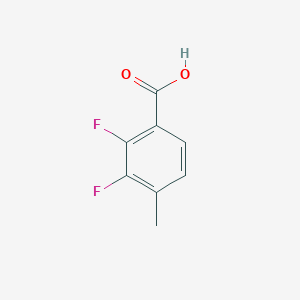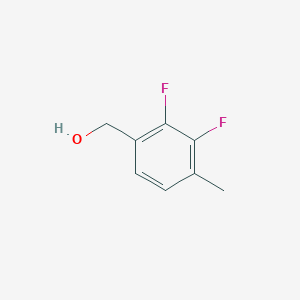
4-Fluoroindole
Vue d'ensemble
Description
4-Fluoroindole (4-FI) is a synthetic organic compound with a variety of applications in the scientific research and industrial fields. It is a versatile compound that can be used in the synthesis of a wide range of organic molecules. Its unique structure makes it an attractive candidate for a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
Applications pharmaceutiques : Amélioration de l’efficacité des antibiotiques
4-Fluoroindole a été identifié comme un composé qui peut améliorer l’efficacité de certains antibiotiques. Par exemple, il augmente la sensibilité de Pseudomonas aeruginosa à la kanamycine, un antibiotique aminoglycoside . Cette application est particulièrement importante compte tenu de la prévalence croissante des agents pathogènes résistants aux antibiotiques.
Électronique organique : OLED et DSSC
Dans le domaine de l’électronique organique, this compound sert de bloc de construction pour la synthèse de matériaux utilisés dans les diodes électroluminescentes organiques (OLED) et les cellules solaires à sensibilisation par colorant (DSSC) . Son incorporation dans ces dispositifs est due à ses propriétés électroniques favorables, qui contribuent à améliorer les performances et l’efficacité.
Imagerie biologique : Surveillance des cellules cancéreuses
Les propriétés photophysiques du composé le rendent approprié pour les applications d’imagerie biologique. Il est utilisé pour surveiller les cellules cancéreuses, en particulier sous traitements anticancéreux, offrant une méthode non invasive pour suivre la progression ou la régression des tumeurs .
Immunomodulateurs anticancéreux
This compound est utilisé comme réactif pour la préparation d’inhibiteurs de la tryptophane dioxygénase, qui sont des immunomodulateurs anticancéreux potentiels . Ces composés peuvent moduler le système immunitaire pour cibler et détruire les cellules cancéreuses plus efficacement.
Agents antifongiques
La recherche a montré que this compound peut être utilisé pour créer des composés ayant des propriétés antifongiques . Cette application est cruciale pour le développement de nouveaux traitements contre les infections fongiques, qui constituent une préoccupation importante en agriculture et en médecine.
Gestion du diabète
Une autre application importante est la synthèse d’inhibiteurs du co-transporteur 2 du glucose dépendant du sodium (SGLT2) à l’aide de this compound . Ces inhibiteurs sont utilisés pour gérer l’hyperglycémie dans le diabète, représentant une nouvelle approche pour contrôler les niveaux de sucre dans le sang.
Synthèse de molécules biologiquement actives
This compound est un intermédiaire polyvalent dans la synthèse d’une large gamme de molécules biologiquement actives. Il est utilisé dans la synthèse chimioenzymatique de dérivés d’acyloïne contenant de l’indole, qui sont des intermédiaires clés dans la production d’agents antimicrobiens et antiviraux .
Hétérocycles fluorés en chimie médicinale
Enfin, les indoles fluorés comme this compound sont des sous-unités importantes dans de nombreux composés pharmacologiquement actifs. Ils servent d’inhibiteurs du VIH-1, de ligands pour le récepteur cannabinoïde CB2 et d’agents empêchant la formation de thrombus . La présence de l’atome de fluor améliore souvent l’activité biologique et la stabilité métabolique de ces composés.
Mécanisme D'action
Target of Action
4-Fluoroindole, also known as 4-Fluoro-1H-indole, has been found to target the VEGFR-2 signaling pathway , which is a promising approach for the treatment of cancer . It has also been used as a reactant for the preparation of tryptophan dioxygenase inhibitors .
Mode of Action
The compound shows a dose-dependent inhibition of Erk and Akt phosphorylation in HuH7 cells . This suggests that this compound interacts with its targets and results in changes in the phosphorylation states of these proteins, which are key players in cell signaling pathways.
Biochemical Pathways
This compound affects the VEGFR-2 signaling pathway, which plays a crucial role in angiogenesis, a process that is often upregulated in cancer . By inhibiting this pathway, this compound can potentially suppress the growth and spread of cancer cells.
Result of Action
The inhibition of the VEGFR-2 signaling pathway by this compound can lead to the suppression of angiogenesis, thereby potentially inhibiting the growth and spread of cancer cells . Furthermore, it has been used as a reactant for the preparation of tryptophan dioxygenase inhibitors, which have potential anticancer immunomodulatory effects .
Safety and Hazards
Orientations Futures
Indole-containing acyloins, like 4-Fluoroindole, are key intermediates in the synthesis of biologically active molecules such as carbazoles, β-carbolines, and other indole-containing molecules . They are also key precursors of antimicrobial/antiviral agents . Therefore, the development of straightforward synthetic approaches to access 2-fluoroindoles is highly desirable for studying their fundamental properties and applications .
Analyse Biochimique
Biochemical Properties
4-Fluoroindole plays a significant role in biochemical reactions, particularly in the synthesis of tryptophan analogues. It interacts with enzymes such as tryptophan synthase, which catalyzes the conversion of this compound to 4-fluorotryptophan . This interaction is crucial for studying protein folding and function in fluorinated environments. Additionally, this compound has been shown to inhibit the biosynthesis of virulence factors in Pseudomonas aeruginosa, affecting proteins involved in the type III and type VI secretion systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In Pseudomonas aeruginosa, this compound enhances the susceptibility of the bacteria to aminoglycoside antibiotics by inhibiting the expression of multidrug efflux pumps . This compound also affects the production of virulence factors and reduces bacterial motility by suppressing the expression of flagella and type IV pili .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the two-component system PmrA/PmrB in Pseudomonas aeruginosa, inhibiting the expression of the MexXY-OprM efflux pump . This allows aminoglycoside antibiotics to act intracellularly, enhancing their effectiveness. Additionally, this compound inhibits the biosynthesis of virulence factors such as pyocyanin and reduces bacterial motility by affecting the expression of flagella and type IV pili .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, Escherichia coli adapted to this compound exhibit significant rearrangements in regulatory networks, membrane integrity, and protein folding quality control . These changes highlight the compound’s potential for long-term biochemical studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance the effectiveness of antibiotics against multidrug-resistant bacteria . At higher doses, this compound may exhibit toxic or adverse effects, although specific threshold effects and toxicity data are limited.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of fluorinated tryptophan analogues. The compound is converted to 4-fluorotryptophan by the enzyme tryptophan synthase . This metabolic pathway is essential for studying the effects of fluorinated amino acids on protein function and stability. Additionally, this compound affects metabolic pathways related to carbon fixation, glycolysis, and amino acid biosynthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for understanding the compound’s bioavailability and effectiveness in different biochemical applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.
Propriétés
IUPAC Name |
4-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKIJOPJWWZLDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379061 | |
| Record name | 4-Fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
387-43-9 | |
| Record name | 4-Fluoroindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-FLUOROINDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

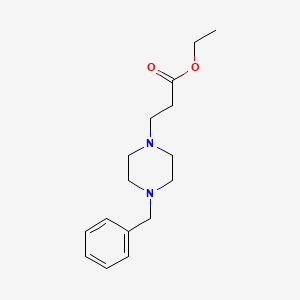

![1-[3-(Difluoromethoxy)phenyl]ethanone](/img/structure/B1304698.png)

